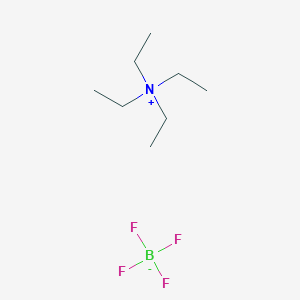

テトラエチルアンモニウムテトラフルオロホウ酸塩

概要

説明

Tetraethylammonium tetrafluoroborate (TEATFB) is an organic compound that is used as a reagent in a variety of scientific experiments. It is a salt of tetraethylammonium cation and tetrafluoroborate anion, and is a colorless solid with a melting point of 118-120°C. TEATFB is an important reagent for organic synthesis and has a wide range of applications in pharmaceuticals, biochemistry, and analytical chemistry.

科学的研究の応用

テトラエチルアンモニウムテトラフルオロホウ酸塩:科学研究における応用の包括的な分析

1. 有機合成における相間移動触媒 テトラエチルアンモニウムテトラフルオロホウ酸塩は、有機合成において相間移動触媒として使用されます。 この役割は、反応が起こる別の相に反応物を移動させることを促進し、反応速度と収率を高める上で重要です .

キャピラリー電気泳動における電解質添加剤: これは、キャピラリー電気泳動分離プロセスにおける電解質添加剤として機能します。 具体的には、ブドウ種子エキスのポリフェノールの分離に適用され、これは食品業界の研究と品質管理において重要です .

テトラブチルアンモニウム塩の調製: この化合物は、水溶液中で他のテトラブチルアンモニウム塩を調製する上で役立ちます。これらの塩は、イオン液体または相間移動触媒としての特性のために、研究で広く使用されています .

電気触媒還元のための支持電解質: これは、ニッケル(I)サレンによる6-ブロモ-1-ヘキセンなどの有機化合物の電気触媒還元における支持電解質として機能します。これは、触媒作用と合成方法に関する研究の一部です .

共役オリゴマーの合成: テトラエチルアンモニウムテトラフルオロホウ酸塩は、電気化学重合プロセスで使用され、共役オリゴマーを合成します。 これらのオリゴマーは、導電性のために電子デバイスおよびオプトエレクトロニクスデバイスに適用されています .

高性能スーパーキャパシタの製造: この化合物は、高性能スーパーキャパシタの製造に適用されています。 スーパーキャパシタはエネルギー貯蔵デバイスであり、この化合物の役割は、その性能と効率の向上に関連付けることができます .

作用機序

Target of Action

Tetraethylammonium tetrafluoroborate (TEA BF4) is known to interact with several targets, including autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . These targets play crucial roles in various physiological processes, including nerve impulse transmission and muscle contraction.

Mode of Action

The exact mode of action of TEA BF4 is still under investigation. It is known to block the function of its targets, thereby altering their normal physiological activities . For instance, by blocking potassium channels, TEA BF4 can affect the membrane potential of cells, influencing the transmission of nerve impulses.

Pharmacokinetics

Its solubility in acetonitrile suggests that it may be well-absorbed in the body

Action Environment

Environmental factors can influence the action, efficacy, and stability of TEA BF4. For instance, the pH and temperature of the environment may affect its solubility and therefore its bioavailability. Additionally, the presence of other substances, such as other electrolytes, could potentially interfere with its function as a supporting electrolyte in electrochemical applications .

Safety and Hazards

Tetraethylammonium tetrafluoroborate is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

生化学分析

Biochemical Properties

Tetraethylammonium tetrafluoroborate is known for its high thermal stability and chemical stability, making it suitable for use at high temperatures . It has good solubility and can dissolve in water and organic solvents such as alcohols, ethers, and ketones

Molecular Mechanism

It’s known that the tetraethylammonium cation can interact with various biomolecules, but specific binding interactions, enzyme inhibition or activation, and changes in gene expression have not been extensively studied .

Temporal Effects in Laboratory Settings

Tetraethylammonium tetrafluoroborate is known for its high thermal stability, suggesting that it remains stable over time in laboratory settings . Specific long-term effects on cellular function in in vitro or in vivo studies have not been reported.

Transport and Distribution

Tetraethylammonium tetrafluoroborate is soluble in water and organic solvents, suggesting that it can be transported and distributed within cells and tissues

Subcellular Localization

It’s known that tetraethylammonium ions can interact with various cellular components, but specific targeting signals or post-translational modifications that direct it to specific compartments or organelles have not been reported .

特性

IUPAC Name |

tetraethylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.BF4/c1-5-9(6-2,7-3)8-4;2-1(3,4)5/h5-8H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRAKUDXACGCHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC[N+](CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883380 | |

| Record name | Ethanaminium, N,N,N-triethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Tetraethylammonium tetrafluoroborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

429-06-1 | |

| Record name | Tetraethylammonium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=429-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanaminium, N,N,N-triethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, N,N,N-triethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

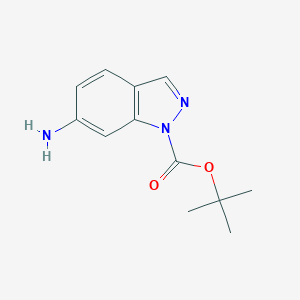

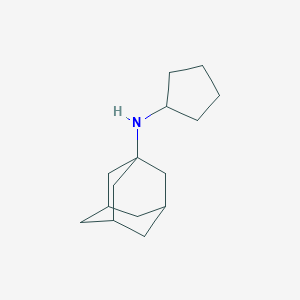

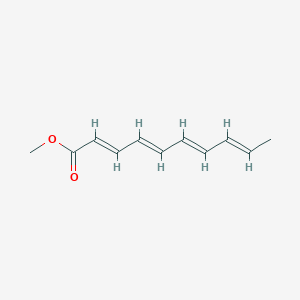

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

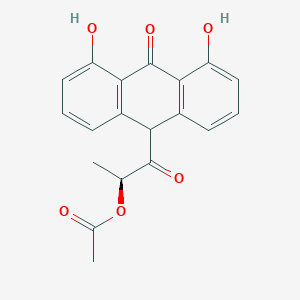

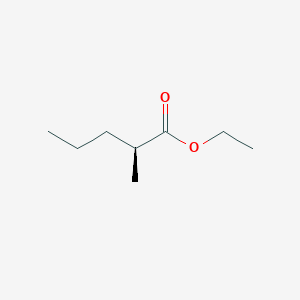

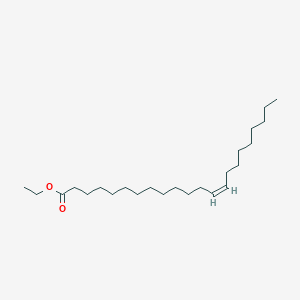

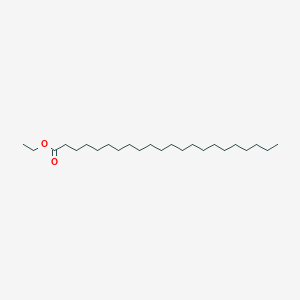

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153454.png)

![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B153463.png)

![Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B153466.png)

![tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153487.png)